Venetoclax, systematically named 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, is a research compound belonging to the class of Bcl-2 inhibitors. [ [] ] These inhibitors are being investigated for their potential in modulating apoptosis, a programmed cell death process. By targeting specific proteins in the Bcl-2 family, Venetoclax and its analogues can influence the balance between cell survival and death.
Venetoclax primarily functions as a Bcl-2 homology domain 3 (BH3) mimetic. [ [] ] It selectively binds to the BH3-binding groove of Bcl-2, effectively sequestering it and preventing it from inhibiting pro-apoptotic proteins like Bax and Bak. This sequestration disrupts the balance within the Bcl-2 family, shifting it towards apoptosis. This mechanism makes Venetoclax a potential therapeutic agent for cancers where Bcl-2 overexpression contributes to cell survival and resistance to chemotherapy.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: